molecular formula C22H18F3N5O2 B2915497 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 941973-20-2

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2915497
CAS No.: 941973-20-2
M. Wt: 441.414
InChI Key: YTFBYLHHHZJRTI-UHFFFAOYSA-N
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Description

The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide features a pyrazolo[3,4-d]pyridazin core substituted with a 4-methyl group, a 2-methylphenyl group at position 1, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. Its molecular formula is C₂₃H₁₉F₃N₄O₂ (calculated molecular weight: 452.43 g/mol). Key structural attributes include:

  • Substituent positions: The 2-methylphenyl group at position 1 and the 2-(trifluoromethyl)phenyl acetamide group likely influence steric and electronic properties, affecting binding affinity and metabolic stability.

Properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-7-3-6-10-18(13)30-20-15(11-26-30)14(2)28-29(21(20)32)12-19(31)27-17-9-5-4-8-16(17)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBYLHHHZJRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions

    Formation of Pyrazolo[3,4-d]pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones.

    Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through substitution reactions using reagents such as methyl iodide and trifluoromethyl iodide.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like methyl iodide or trifluoromethyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in research to understand its interactions with biological molecules and pathways.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo-Pyridazin/Acetamide Derivatives

The following table highlights key differences between the target compound and structurally similar analogs from the literature:

Compound Name / CAS / Source Core Structure Substituents (Position) Molecular Formula Melting Point (°C) Key Spectroscopic Data (IR, NMR)
Target Compound Pyrazolo[3,4-d]pyridazin 4-methyl; 1-(2-methylphenyl); N-(2-TFMP) acetamide C₂₃H₁₉F₃N₄O₂ Not reported Not available in evidence
CAS 942008-59-5 Pyrazolo[3,4-d]pyridazin 4-methyl; 1-phenyl; N-(4-TFMP) acetamide C₂₁H₁₆F₃N₅O₂ Not reported Smiles: Cc1nn(CC(=O)Nc2ccc(C(F)(F)F)cc2)c(=O)c2c1cnn2-c1ccccc1
4g Pyrazolo[3,4-b]pyridin 3-(4-chlorophenyl); N-(4-TFMP) acetamide C₂₈H₂₀ClF₃N₄O₂ 221–223 IR: 3321 cm⁻¹ (NH), 1682 cm⁻¹ (C=O); ¹H NMR: δ 1.83 (s, CH₃), 4.23 (s, CH₂)
Example 83 Pyrazolo[3,4-d]pyrimidin 1-(4-dimethylamino-3-fluoro-4-isopropoxyphenyl) Not specified 302–304 Mass: 571.198 (M⁺+1)

Structural and Functional Insights

  • Positional Isomerism: The target compound’s 2-methylphenyl and 2-(trifluoromethyl)phenyl groups differ from CAS 942008-59-5 (phenyl and 4-TFMP).
  • Core Heterocycle : While 4g shares an acetamide-TFMP group, its pyrazolo[3,4-b]pyridin core differs from the pyridazin-based target, which may impact π-π stacking or hydrogen-bonding capacity.
  • Bioactivity Clues: The compound in Example 83 (pyrazolo-pyrimidin derivative) exhibits a high melting point (302–304°C), suggesting strong crystalline packing, possibly due to its dimethylamino and isopropoxy substituents.

Implications of Substituent Modifications

  • Trifluoromethyl Position : Para-substituted TFMP (CAS 942008-59-5) may improve metabolic stability compared to ortho-substituted TFMP (target compound) due to reduced steric clash with metabolic enzymes .
  • Methyl vs.

Biological Activity

The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 941973-20-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse pharmacological activities. Its chemical structure can be represented as follows:

Property Details
IUPAC Name2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Molecular FormulaC20H16F3N5O2
Molecular Weight405.37 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions that create the pyrazolo[3,4-d]pyridazinone core followed by the introduction of various functional groups such as trifluoromethyl and acetamide groups. Common reagents include hydrazine derivatives and diketones under controlled conditions to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors involved in inflammatory and cancer pathways. For instance, it has been suggested that it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Anticancer Activity

Research indicates that compounds similar in structure to 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses potential against various bacterial strains, indicating its role as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of structurally related pyrazolo compounds on human cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against breast and lung cancer cells. The compound's mechanism involved the inhibition of key signaling pathways associated with cell proliferation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings demonstrated that certain modifications led to increased potency against these resistant strains, highlighting the compound's potential as a scaffold for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing this compound, and what are their critical optimization parameters?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and amide coupling. For example, a pyrazolo[3,4-d]pyridazinone core may be functionalized using nucleophilic substitution or palladium-catalyzed cross-coupling. Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature control during cyclization (70–100°C), and stoichiometric ratios of reagents like ethyl oxalyl monochloride . Purification often requires column chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires NMR (¹H/¹³C, COSY, HSQC) to resolve aromatic protons and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for structurally analogous pyrazolo-pyridazinones .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrazolo-pyridazinone core?

  • Methodological Answer : IR spectroscopy identifies carbonyl stretches (1670–1750 cm⁻¹) from the acetamide and pyridazinone moieties. UV-Vis can track electronic transitions influenced by the trifluoromethylphenyl group. ¹⁹F NMR is critical for resolving trifluoromethyl environments, with chemical shifts typically between -60 to -65 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase ATP-binding pockets (e.g., JAK2 or EGFR) can prioritize targets. Use density functional theory (DFT) to calculate electrostatic potential maps of the acetamide group, which may influence hydrogen bonding. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based proliferation assays). Control for off-target effects via CRISPR knockouts of suspected kinases. Cross-reference with PubChem BioAssay data for consistency .

Q. How can reaction yields be optimized using design-of-experiments (DoE) methodologies?

  • Methodological Answer : Apply Box-Behnken or central composite designs to optimize variables like catalyst loading (Pd/C, 5–10 mol%), reaction time (12–48 h), and solvent polarity. Bayesian optimization algorithms can reduce the number of trials by 50% while maximizing yield (e.g., from 35% to 72%) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for the trifluoromethylphenyl group?

  • Methodological Answer : The electron-withdrawing CF₃ group alters π-π stacking and metabolic stability. Synthesize analogs with -Cl, -OCH₃, or -CN substituents and compare logP (via shake-flask method) and CYP450 inhibition (using human liver microsomes). QSAR models (CoMFA/CoMSIA) can quantify contributions of substituent hydrophobicity .

Q. How do polymorphic forms of the compound affect dissolution and bioavailability?

  • Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize forms using DSC (melting point variations >5°C) and PXRD (distinct Bragg peaks at 2θ = 12–15°). In vitro dissolution testing (USP Apparatus II) correlates polymorph stability with bioavailability .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
Synthesis OptimizationSolvent polarity, catalyst loading, temperatureDoE, Bayesian optimization
Structural ValidationCrystallinity, stereochemistryX-ray diffraction, 2D NMR
Biological ActivityTarget selectivity, off-target effectsSPR, CRISPR knockouts
Metabolic StabilityCYP450 inhibition, logPHuman liver microsomes, shake-flask method

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